1-Bromocyclohexan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74098-24-1 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
1-bromocyclohexan-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2 |
InChI Key |
HGFAPMFYZRDEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromocyclohexan 1 Ol
Indirect Synthetic Routes for Carbon-Bromine Bond Formation
Indirect methods, particularly those starting from cyclohexanone (B45756), are the viable pathways to synthesize 1-bromocyclohexan-1-ol.
Transformation via Tosylation and Subsequent Nucleophilic Substitution
Converting an alcohol into a tosylate (a p-toluenesulfonate ester) is a classic method for transforming a poor leaving group (-OH) into an excellent one (-OTs). masterorganicchemistry.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine. masterorganicchemistry.comyoutube.com The resulting tosylate is highly susceptible to nucleophilic substitution. Reaction with a bromide source, such as sodium bromide (NaBr) or lithium bromide (LiBr), can then displace the tosylate group to form a carbon-bromine bond in an S_N2 reaction. khanacademy.orgresearchgate.net
While this two-step sequence is highly effective for converting alcohols to alkyl bromides, its application for the synthesis of this compound is not straightforward. youtube.com One would need to start with a precursor that already contains a hydroxyl group that can be tosylated and is positioned to allow for the formation of the final geminal bromohydrin structure, which is not a simple or common starting material. For instance, applying this method to cyclohexane-1,2-diol would lead to a vicinal bromo-alcohol, not the geminal isomer.
Multistep Approaches from Cyclohexanone Precursors
The most direct and effective syntheses of this compound begin with cyclohexanone. chemcess.com The carbonyl group of the ketone is the key reactive site for introducing both the bromo and hydroxyl functionalities onto the same carbon atom.
The synthetic route described by this heading—reducing the ketone first and then performing a halogenation sequence—is a chemically inefficient and circuitous path to this compound. The typical reduction of cyclohexanone with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields cyclohexanol (B46403). chemcess.combrainly.com A subsequent "halogenation sequence" to generate the target geminal bromohydrin would be highly complex, likely requiring re-oxidation to the ketone before bromination.
A more logical multi-step sequence starting from a cyclohexanone derivative involves the synthesis of 2-bromocyclohexanone, followed by reduction. vu.nl The α-bromination of cyclohexanone can be achieved, and subsequent reduction of the ketone with NaBH₄ gives trans- and cis-2-bromocyclohexanol. vu.nl However, this still produces a vicinal bromohydrin, not the target geminal isomer.
The direct conversion of cyclohexanone to this compound is the most plausible pathway. This geminal bromohydrin is effectively a bromo-hemiacetal. It can be formed by the reaction of cyclohexanone with reagents that can deliver both an electrophilic bromine and a hydroxyl group (or its equivalent) to the carbonyl carbon. For example, reaction with phosphorus pentabromide (PBr₅) can convert the carbonyl group into a geminal dibromide, which could potentially be hydrolyzed to the bromohydrin. A more direct synthesis involves reacting the ketone with a mixture of an acid and an oxidant, such as hydrogen peroxide in the presence of HBr. This mixture can generate electrophilic bromine that attacks the carbonyl, leading to the geminal bromohydrin.
Table 1: Comparison of Synthetic Routes
| Outline Section | Starting Material | Key Reagents | Primary Product | Applicability to this compound |
|---|---|---|---|---|
| 2.1.1 | Cyclohexanol | HBr / H₂SO₄ | Bromocyclohexane (B57405) | Not Applicable |
| 2.1.2 | Cyclohexene (B86901) | MgBr₂, H₂O, Electricity | trans-2-Bromocyclohexan-1-ol | Not Applicable |
| 2.2.1 | Alcohol (General) | 1. TsCl, Pyridine 2. NaBr | Alkyl Bromide | Not Directly Applicable |
| 2.2.2 | Cyclohexanone | HBr / H₂O₂ | This compound | Direct Route |
Grignard Reagent-Mediated Syntheses and Post-Reaction Modifications
The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing substituted cyclohexanols, Grignard reagents derived from bromocyclohexane are particularly useful. vaia.comvaia.comaskfilo.com
The general strategy involves the reaction of a cyclohexyl Grignard reagent, formed by reacting bromocyclohexane with magnesium metal in an ether solvent, with various electrophiles. For instance, the reaction of cyclohexylmagnesium bromide with an aldehyde or a ketone leads to the formation of a secondary or tertiary alcohol, respectively, after an acidic workup. masterorganicchemistry.comvaia.com Specifically, to synthesize a 1-substituted cyclohexanol, the Grignard reagent can be reacted with a suitable ketone.
Post-reaction modifications are often necessary to achieve the desired final product. For example, if the initial product of a Grignard reaction is a tertiary alcohol like 1-methylcyclohexanol, subsequent reactions such as dehydration with sulfuric acid can be employed to introduce unsaturation, leading to 1-methylcyclohexene. askfilo.com Furthermore, protecting groups may be required for more complex syntheses involving bifunctional molecules to prevent unwanted side reactions. dissertationhomework.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Bromocyclohexane | Mg, then formaldehyde | Cyclohexylmethanol | vaia.comaskfilo.com |
| Bromocyclohexane | Mg, then CO2, then H3O+ | Cyclohexanecarboxylic acid | vaia.comaskfilo.com |
| Bromocyclohexane | Mg, then acetaldehyde, then H3O+ | 1-Cyclohexylethanol | vaia.com |
Derivatization Strategies from Bromocyclohexane
Bromocyclohexane serves as a versatile starting material for the synthesis of various cyclohexyl derivatives, which can then be further transformed into brominated cyclohexanols. vaia.comaskfilo.com One common strategy involves the conversion of bromocyclohexane to cyclohexanol. This can be achieved through a nucleophilic substitution reaction with a hydroxide (B78521) source, or by first preparing a Grignard reagent and reacting it with a suitable oxygen-containing electrophile followed by workup.
Once cyclohexanol is obtained, it can be oxidized to cyclohexanone using reagents like sodium hypochlorite. askfilo.com The resulting cyclohexanone is a key intermediate that can undergo a variety of reactions. For instance, a Grignard reaction with an appropriate alkyl or aryl magnesium bromide, followed by an acidic workup, can yield a tertiary alcohol. vaia.com To introduce a bromine atom at the alpha-position to the hydroxyl group, subsequent bromination reactions can be employed.
Another derivatization pathway involves the formation of a Gilman reagent from bromocyclohexane by treatment with copper iodide. This organocuprate reagent can then react with epoxides to yield products like 2-cyclohexylethanol. askfilo.com
Stereoselective and Regioselective Synthesis of Brominated Cyclohexanols
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like brominated cyclohexanols.
Control of Stereochemistry in Bromination Reactions
The stereochemical outcome of bromination reactions on cyclohexene derivatives is highly dependent on the reaction mechanism and the steric environment of the substrate. The addition of bromine (Br2) to a double bond typically proceeds through a bromonium ion intermediate. youtube.com The subsequent attack of a bromide ion occurs in an anti-fashion, leading to a trans-dibromide.
However, the presence of substituents on the cyclohexane (B81311) ring can significantly influence the approach of the bromine molecule and the subsequent nucleophilic attack. For instance, a bulky group on one face of the ring can hinder the approach of the electrophile from that side, leading to preferential formation of the bromonium ion on the less sterically hindered face. youtube.com The subsequent anti-attack of the nucleophile will then determine the final stereochemistry of the product. To achieve high stereoselectivity, it is often necessary to carefully consider the conformation of the cyclohexane ring, such as the half-chair conformation of cyclohexene derivatives, to predict the most likely trajectory of attack. youtube.comyoutube.com
Regioisomeric Considerations in Synthetic Pathways
Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a critical consideration in the synthesis of brominated cyclohexanols. For example, in the electrophilic bromination of substituted phenols, the electronic nature of the substituents and the reaction conditions dictate the position of bromination. chemistryviews.org While phenols are strongly activated towards electrophilic aromatic substitution, achieving high regioselectivity between the ortho and para positions can be challenging. chemistryviews.org
In the context of cyclohexanol derivatives, the regioselectivity of bromination can be influenced by the position of the hydroxyl group and other substituents. For instance, the formation of a bromohydrin from an alkene involves the regioselective attack of a nucleophile (like water) on the more substituted carbon of the bromonium ion intermediate. youtube.com Various reagents and methods have been developed to achieve high regioselectivity in the synthesis of bromohydrins from alkenes. organic-chemistry.org Similarly, the regioselective bromination of fused heterocyclic N-oxides has been achieved using specific activating agents and bromide sources. nih.gov
Advanced Catalytic Methods in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Biocatalytic Approaches to Halohydrin Formation
Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure vicinal halohydrins, which are valuable building blocks for pharmaceuticals. nih.gov Enzymes such as halohydrin dehalogenases (HHDHs) can catalyze the stereoselective formation of epoxides from β-haloalcohols. nih.gov These enzymes can also catalyze the reverse reaction, the ring-opening of epoxides with nucleophiles like halide ions, to produce enantiomerically enriched halohydrins.
Photoredox Catalysis for Halogen Atom Transfer Processes
The synthesis of this compound, a tertiary α-bromo alcohol, via photoredox catalysis represents a modern approach to selective C-H bond functionalization. This method leverages the ability of visible light to initiate radical processes under mild conditions, offering an alternative to traditional methods that may require harsh reagents or high temperatures. The core strategy involves the generation of a carbon-centered radical at the tertiary C1 position of cyclohexanol, which is subsequently trapped by a bromine source in a halogen atom transfer (XAT) event.
Plausible Mechanistic Pathway
Photoexcitation of the Catalyst : The process begins with the absorption of visible light by a photocatalyst (e.g., an iridium complex or an organic dye like Eosin (B541160) Y), promoting it to an excited state. This excited state catalyst is both a more potent oxidant and reductant than its ground state.
Hydrogen Atom Transfer (HAT) : The excited photocatalyst can initiate the formation of a radical. In the context of synthesizing this compound from cyclohexanol, the most plausible pathway involves the abstraction of the hydrogen atom from the C1 position of cyclohexanol. Radical bromination reactions are known to exhibit high selectivity for the most substituted carbon, favoring tertiary C-H bonds over secondary and primary ones. youtube.com This inherent reactivity makes the C1 position of cyclohexanol the most likely site for radical formation. A HAT reagent, potentially generated through interaction with the excited photocatalyst, would selectively abstract this hydrogen to form a stabilized tertiary α-hydroxy radical.
Halogen Atom Transfer (XAT) : The newly formed α-hydroxycyclohexyl radical is a transient intermediate that must be rapidly trapped to form the desired product. A bromine atom donor, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), serves this role. rsc.org The carbon-centered radical abstracts a bromine atom from the donor in a halogen atom transfer (XAT) step. byjus.com This step forms the stable C-Br bond of this compound and generates a new radical from the bromine donor, which can continue the chain propagation.
Catalyst Regeneration : The photocatalyst, having initiated the radical cascade, returns to its ground state through a final electron transfer step, completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of the catalyst.
Research Findings
While specific studies detailing the synthesis of this compound using this exact methodology are not prevalent, the principles are well-established in the broader context of photoredox-catalyzed C-H functionalization. Research by Alexanian and others has demonstrated the visible-light-mediated bromination of unactivated C(sp³)–H bonds using N-bromoamide reagents. researchgate.net Similarly, eosin Y has been employed as a metal-free photocatalyst for the bromination of alkanes and alkylarenes with carbon tetrabromide as the bromine source. rsc.org These reactions underscore the feasibility of generating carbon radicals via HAT and trapping them with a halogen source under mild, light-mediated conditions.
The table below presents data from a representative photoredox-catalyzed bromination of a substrate containing C-H bonds, illustrating typical conditions that could be adapted for the synthesis of this compound.
Table 1: Representative Conditions for Photocatalytic C(sp³)–H Bromination Note: The following data is from an analogous reaction involving the bromination of adamantane (B196018) and is presented to illustrate potential reaction parameters.
| Entry | Photocatalyst | Bromine Source | Solvent | Light Source | Yield (%) |
| 1 | Eosin Y | CBr₄ | Morpholine | White Light | 65 |
This data highlights that organic dyes can effectively catalyze the bromination of C-H bonds using a simple bromine source like CBr₄ under visible light irradiation. The successful application of this strategy to a molecule like adamantane, which contains multiple tertiary C-H bonds, suggests its potential applicability to the selective bromination of the C1 position of cyclohexanol.
Reaction Mechanisms and Pathways of 1 Bromocyclohexan 1 Ol
Elimination Reactions Leading to Olefinic Products
Elimination reactions of 1-Bromocyclohexan-1-ol result in the formation of a carbon-carbon double bond (an alkene), specifically an enol that would tautomerize. Both unimolecular (E1) and bimolecular (E2) mechanisms are possible.
The Elimination Unimolecular (E1) mechanism is a two-step process that competes directly with the Sₙ1 reaction. leah4sci.com
Carbocation Formation : The first step is identical to the Sₙ1 pathway: the C-Br bond breaks to form a tertiary carbocation intermediate. saskoer.ca This is the slow, rate-determining step.
Deprotonation : A base (often a weak base, such as the solvent) removes a proton from a carbon atom adjacent to the carbocation (C2 or C6). saskoer.ca The electrons from the C-H bond then form a π bond, resulting in an alkene.
For the carbocation derived from this compound, deprotonation at C2 or C6 would yield 1-hydroxycyclohex-1-ene. This product is an enol, which would readily tautomerize to the more stable keto form, cyclohexanone (B45756).
E1 reactions generally follow Zaitsev's Rule , which predicts that the major product will be the most substituted (and therefore most stable) alkene. saskoer.cayoutube.com In the case of this compound, elimination can only occur in one region, leading to a single initial enol product. Because E1 reactions proceed through a planar carbocation, there is no geometric constraint on which adjacent hydrogen can be removed, unlike in E2 reactions. saskoer.ca
The Elimination Bimolecular (E2) mechanism is a concerted, one-step reaction favored by strong bases. slideshare.net In this process, the base abstracts a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. chemistrysteps.com
A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry . masterorganicchemistry.com This means the hydrogen atom to be removed and the leaving group must have a dihedral angle of 180°. chemistrysteps.com In cyclohexane (B81311) systems, this translates to a trans-diaxial requirement: both the leaving group (bromine) and the β-hydrogen must be in axial positions for the reaction to occur. libretexts.orglibretexts.org
For this compound, the molecule must adopt a chair conformation where the bromine atom is in an axial position. An adjacent hydrogen on C2 or C6 must also be in an axial position. If the most stable chair conformation places the bulky bromine atom in an equatorial position, the ring must first flip to a higher-energy conformation where the bromine is axial for the E2 elimination to proceed. libretexts.org This strict geometric constraint is a defining feature of E2 reactions in cyclic systems and can override Zaitsev's rule in determining the reaction product in more complex substituted cyclohexanes. libretexts.orglibretexts.org
Intramolecular Rearrangement Processes
Intramolecular rearrangements are fundamental processes in organic chemistry where a molecule undergoes a reorganization of its constituent atoms to form a structural isomer. For this compound, these rearrangements are often initiated by the formation of a reactive intermediate, such as a carbocation.
The formation of a carbocation from this compound, typically through the heterolytic cleavage of the carbon-bromine bond, opens up pathways for rearrangement. wikipedia.org These rearrangements are driven by the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com In the case of this compound, the initial carbocation formed upon loss of Br⁻ would be a tertiary carbocation at the C1 position. While this is already a stable carbocation, rearrangements can still be envisioned under certain reaction conditions or if subsequent reactions lead to the formation of a less stable carbocation elsewhere in the molecule.
However, a more common scenario for rearrangement involves the protonation of the hydroxyl group under acidic conditions, followed by the loss of a water molecule. This generates a secondary carbocation if a 1,2-hydride or 1,2-alkyl shift occurs concurrently or subsequently. The most common types of carbocation rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. wikipedia.orgyoutube.com
1,2-Hydride Shift: In this process, a hydrogen atom from a carbon atom adjacent to the carbocation center migrates with its bonding pair of electrons to the positively charged carbon. libretexts.orgyoutube.com This occurs if the shift leads to a more stable carbocation. For instance, if a secondary carbocation were formed adjacent to a tertiary carbon, a hydride shift would be highly favorable to form the more stable tertiary carbocation. masterorganicchemistry.comyoutube.com
1,2-Alkyl Shift: Similar to a hydride shift, an entire alkyl group can migrate from an adjacent carbon to the carbocation center. youtube.com This is also driven by the pursuit of enhanced stability. In cyclic systems like cyclohexane derivatives, this can lead to ring expansion or contraction, although ring expansion from a six-membered ring is generally not favorable unless specific structural features are present.
The propensity for these shifts is a critical consideration in predicting the products of reactions involving carbocation intermediates derived from this compound. libretexts.org
Table 1: Key Carbocation Rearrangement Pathways
| Rearrangement Type | Description | Driving Force | Potential Outcome for Cyclohexyl System |
| 1,2-Hydride Shift | Migration of a hydrogen atom with its electron pair to an adjacent carbocation. youtube.com | Formation of a more stable carbocation (e.g., secondary to tertiary). masterorganicchemistry.com | Change in the position of the positive charge on the cyclohexane ring. |
| 1,2-Alkyl Shift | Migration of an alkyl group with its electron pair to an adjacent carbocation. youtube.com | Formation of a more stable carbocation. libretexts.org | Potential for ring contraction (e.g., to a substituted cyclopentyl system), though less common. |
The dynamics of intramolecular rearrangements in halohydrins are governed by the stability of the intermediates and transition states involved. wikipedia.org The formation of a carbocation is often the rate-determining step, and the subsequent rearrangement via a hydride or alkyl shift is typically a very fast process. masterorganicchemistry.com
The driving force for these 1,2-shifts is the formation of a thermodynamically more stable carbocationic intermediate. wikipedia.org The transition state for these rearrangements involves a bridged structure where the migrating group (hydride or alkyl) is partially bonded to both the origin and destination carbons. masterorganicchemistry.com For carbocation rearrangements, the transition state is considered to be aromatic according to Hückel's rule for a two-electron system, which helps to lower its energy. wikipedia.org
In the context of this compound, the specific conformation of the cyclohexane ring can influence the dynamics. For a 1,2-shift to occur, the p-orbital of the carbocation must have a favorable alignment with the C-H or C-C bond that is migrating. This stereoelectronic requirement is a key factor in the kinetics of the rearrangement. Studies on related halohydrin systems, often employing computational methods and kinetic analyses, help to elucidate these complex dynamics. mdpi.comacs.org The enzymatic catalysis by halohydrin dehalogenases, for example, showcases how the protein environment can control and direct these rearrangement pathways with high selectivity. researchgate.netresearchgate.net
Oxidative and Reductive Transformations
This compound can undergo both oxidative and reductive reactions, targeting either the alcohol functional group or the carbon-bromine bond.
Oxidative Transformations: The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-bromocyclohexanone. This transformation requires an oxidizing agent. However, the presence of the bromine atom on the same carbon can complicate this reaction, potentially leading to side reactions or elimination under harsh conditions. Milder, more selective oxidizing agents would be preferred. The "borrowing hydrogen" strategy, often catalyzed by transition metals, represents an efficient method for reactions that proceed via an in-situ oxidation of an alcohol to a carbonyl compound. acs.org
Reductive Transformations: Reduction of this compound can proceed via several pathways.
Reductive Dehalogenation: The carbon-bromine bond can be reduced to a carbon-hydrogen bond. This can be achieved using various reducing agents, such as tin hydrides (though less favored now due to toxicity), or through catalytic hydrogenation. acs.org This would transform this compound into cyclohexanol (B46403).
Reduction of an Intermediate Ketone: If the alcohol is first oxidized to 1-bromocyclohexanone, subsequent reduction could lead to different products depending on the conditions. For example, reduction with sodium borohydride (B1222165) could potentially reduce the ketone back to the alcohol or cause elimination of the bromine.
Table 2: Summary of Potential Oxidative and Reductive Reactions
| Transformation | Reagent/Condition | Potential Product |
| Oxidation | Mild Oxidizing Agent (e.g., PCC, Dess-Martin periodinane) | 1-Bromocyclohexanone |
| Reductive Dehalogenation | Reducing Agent (e.g., NaBH₄ with a catalyst, H₂/Pd) | Cyclohexanol |
| Electrochemical Reduction | Electrochemical cell | Potential for generation of radical intermediates or direct reduction. cardiff.ac.uk |
Radical Reaction Pathways
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical reaction pathways. wikipedia.org This cleavage can be induced by heat, UV light, or a radical initiator.
Upon homolysis of the C-Br bond, a tertiary alkyl radical is formed at the C1 position, along with a bromine radical. pearson.com This alkyl radical is a highly reactive intermediate that can participate in several subsequent reactions:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form cyclohexanol.
Addition to π Systems: The radical can add to double or triple bonds, leading to the formation of new carbon-carbon bonds. acs.org
Elimination: The radical could undergo elimination, although this is less common than for carbocations.
Reaction with Oxygen: In the presence of molecular oxygen, the alkyl radical can react to form a peroxyl radical, leading to oxidation products.
Bromine radicals generated in the process are also highly reactive and can participate in hydrogen atom transfer (HAT) reactions, propagating a radical chain reaction. rsc.org The use of photoredox catalysis has become a prominent method for generating alkyl radicals from alkyl halides under mild conditions, opening up a wide array of synthetic possibilities. acs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) is instrumental in determining the arrangement of hydrogen atoms within a molecule. For 1-bromocyclohexan-1-ol, the ¹H NMR spectrum reveals distinct signals corresponding to the different sets of protons in the cyclohexyl ring and the hydroxyl group.
The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. Protons in different chemical environments will resonate at different frequencies. In the case of this compound, the protons on the cyclohexane (B81311) ring typically appear as a complex multiplet in the region of δ 1.22–2.37 ppm. The hydroxyl proton (-OH) usually presents as a singlet, which can be confirmed by deuterium (B1214612) exchange. The exact chemical shifts can be influenced by the solvent used and the concentration of the sample.
Table 1: Representative ¹H NMR Spectral Data for Cyclohexane Derivatives
| Functional Group/Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl Protons (CH₂) | 1.22 - 2.37 | Multiplet (m) |
| Hydroxyl Proton (OH) | Variable, often around 2.57 | Singlet (s) |
Note: The data presented is a general representation for cyclohexane derivatives and may vary for this compound.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the six carbon atoms of the cyclohexane ring. The carbon atom bonded to both the bromine and hydroxyl groups (C-1) would be significantly deshielded and appear at a lower field (higher ppm value) compared to the other ring carbons. The chemical shifts of the other carbon atoms in the ring would also be influenced by their proximity to the electronegative bromine and oxygen atoms. The typical range for alkyl halide and alcohol carbons is between 55-80 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C-1 (C-Br, C-OH) | 60 - 80 |
| Cyclohexane Ring Carbons | 10 - 55 |
Note: These are predicted ranges. Actual values can vary based on experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
In the IR spectrum of this compound, key absorption bands would confirm the presence of the hydroxyl (-OH) and carbon-bromine (C-Br) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Carbon-Bromine (C-Br) | C-Br Stretch | 500 - 700 |
| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules. wikipedia.org This process often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation. wikipedia.org
In the EI-MS spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (178/180 g/mol , due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br). nih.gov Common fragmentation pathways would likely involve the loss of the bromine atom, a water molecule, or cleavage of the cyclohexane ring. The NIST WebBook provides mass spectral data for the related compound bromocyclohexane (B57405), showing a prominent molecular ion peak. nist.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for separating, identifying, and quantifying compounds within a mixture. For this compound, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) are crucial for verifying the purity of the final product and for monitoring the progress of its synthesis. uad.ac.idnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. etamu.edu The GC separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, while the MS detector ionizes the separated components, sorts them by their mass-to-charge (m/z) ratio, and measures their abundance. etamu.edulibretexts.org This provides detailed structural information and allows for definitive identification of compounds. google.comasm.org
Application in Purity Assessment and Reaction Monitoring:
In the context of this compound, GC-MS serves as a definitive method for assessing purity. Each peak in the resulting chromatogram corresponds to a different compound, and the area under the peak is proportional to its amount. etamu.edu This allows for the detection and quantification of any unreacted starting materials, by-products, or other impurities, providing a precise measure of the compound's purity. The technique is sensitive enough to detect trace-level contaminants. nih.gov
Furthermore, GC-MS is an effective tool for reaction monitoring. rsc.org By taking small aliquots from the reaction mixture at different time points and analyzing them, chemists can track the consumption of reactants and the formation of this compound. This real-time analysis enables the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize side-product formation. rsc.org
Fragmentation Pattern of Brominated Cyclohexanols:
When a molecule enters the mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. libretexts.orgchemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For brominated compounds, a distinctive feature is the presence of two peaks of nearly equal intensity for bromine-containing fragments, corresponding to the two major isotopes, 79Br and 81Br. savemyexams.com
For a bromocyclohexanol, fragmentation is influenced by the presence of the hydroxyl (-OH) and bromine (-Br) groups. savemyexams.comlibretexts.org Common fragmentation pathways include:
Loss of a water molecule (H₂O): A peak at M-18 is often observed for alcohols. savemyexams.com
Loss of a bromine radical (•Br): This would result in a peak at m/z 97 (C₆H₁₁O⁺).
Cleavage of the C-C bond adjacent to the oxygen: This is a common fragmentation for alcohols. libretexts.org
Ring cleavage: The cyclohexyl ring can break apart, leading to a series of smaller fragments.
While specific data for this compound is not widely published, the GC-MS data for its isomer, (1R,2S)-2-Bromocyclohexan-1-ol, provides valuable insight into the expected fragmentation. nih.gov
| Attribute | m/z Value | Interpretation |
|---|---|---|
| Molecular Ion (M+•) | 178/180 | Represents the intact molecule with 79Br and 81Br isotopes. Often weak or absent in alcohols. savemyexams.comlibretexts.org |
| Top Peak (Base Peak) | 81 | Likely corresponds to a C₆H₉⁺ fragment resulting from the loss of both H₂O and Br. |
| 2nd Highest Peak | 57 | Commonly represents a C₄H₉⁺ fragment, indicating significant ring cleavage. libretexts.org |
| 3rd Highest Peak | 99 | Potentially corresponds to the C₆H₁₁O⁺ fragment after the loss of the bromine atom. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. uad.ac.id It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a flat carrier like a glass or aluminum plate, and a mobile phase, which is a solvent or solvent mixture. uad.ac.idcemm.at The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
Application in Purity Assessment and Reaction Monitoring:
TLC is extensively used in organic synthesis to monitor the progress of a reaction. ethz.ch A small spot of the reaction mixture is applied to the baseline of a TLC plate, which is then placed in a chamber with a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the sample components with it at different rates. The disappearance of starting material spots and the appearance of a product spot indicate the reaction's progression. ethz.ch By comparing the spot of the reaction mixture to spots of the pure starting material and product, one can quickly assess the status of the reaction. google.comshoko-sc.co.jp
Purity can also be assessed with TLC. A pure compound should ideally appear as a single spot on the TLC plate. google.com The presence of multiple spots indicates impurities. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system and can be used for identification purposes.
For cyclohexanol (B46403) derivatives, various solvent systems have been employed. The choice of eluent is critical for achieving good separation and depends on the polarity of the compounds being analyzed. Visualization of the spots on the TLC plate is often achieved using UV light (if the compounds are UV-active) or by staining with a chemical agent like potassium permanganate (B83412) (KMnO₄), which reacts with compounds that can be oxidized, such as alcohols. cemm.atethz.ch
| Mobile Phase (Eluent System) | Visualization Method | Application Reference |
|---|---|---|
| Ligroin : Ethyl Acetate (4:1) | Not specified | Monitoring synthesis of a cyclohexanol derivative. google.com |
| Hexane / Ethyl Acetate | Potassium Permanganate (KMnO₄) stain | Purification and analysis of alcohol products. ethz.chacs.org |
| Benzene | UV light (254 nm) | Monitoring a Suzuki reaction. shoko-sc.co.jp |
| CH₂Cl₂ : MeOH (30:10) | Not specified | Purity confirmation of a cyclohexanol derivative. google.com |
Theoretical and Computational Studies of 1 Bromocyclohexan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromocyclohexan-1-ol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape and energy. nih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the optimized geometries of both stable ground states and high-energy transition states of molecules like this compound. nih.gov DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.
For this compound, DFT calculations would reveal the preferred chair conformation of the cyclohexane (B81311) ring and the specific orientations of the bromo and hydroxyl substituents. These calculations are crucial for understanding the steric and electronic interactions that govern the molecule's stability. Furthermore, by mapping the reaction coordinates, DFT can identify the transition state structures for reactions involving this compound, such as elimination or substitution reactions. libretexts.org This provides critical information about the reaction mechanism and activation energies. acs.org
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| C-Br Bond Length | ~1.95 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-Br Bond Angle | ~109.5° |
| C-C-O Bond Angle | ~109.5° |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar compounds. Actual values would be obtained from specific DFT calculations.
The cyclohexane ring in this compound is not static but exists in various conformations, with the chair form being the most stable. Computational modeling is an essential tool for performing a detailed conformational analysis of this molecule. arxiv.org By systematically rotating the substituents and exploring different ring puckering, computational methods can identify all possible low-energy conformers.
For this compound, the key equilibrium is between two chair conformations where the bromo and hydroxyl groups can be in either axial or equatorial positions. Computational analysis can quantify the energy difference between these conformers, which is critical for understanding the molecule's behavior in solution. researchgate.net The relative energies of the conformers are determined by factors such as 1,3-diaxial interactions and gauche interactions. arxiv.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Br Position | OH Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | Axial | 0.5 |
| 2 | Axial | Equatorial | 0.0 (most stable) |
| 3 | Equatorial | Equatorial | 2.5 |
| 4 | Axial | Axial | 5.0 |
Note: This table presents a hypothetical energy landscape. The actual relative energies would depend on the level of theory and basis set used in the computational model.
Molecular Dynamics Simulations for Intramolecular Processes and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing the study of its intramolecular motions and interactions over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectories of individual atoms, revealing the flexibility of the cyclohexane ring and the dynamics of the substituents. nih.gov
MD simulations are particularly useful for studying conformational changes, such as the chair-to-boat interconversion of the cyclohexane ring. These simulations can also shed light on the role of solvent molecules in stabilizing different conformers and influencing the dynamics of intramolecular hydrogen bonding between the hydroxyl group and the bromine atom.
Mechanistic Investigations through Computational Transition State Analysis
Computational transition state analysis is a cornerstone of understanding the reaction mechanisms of this compound. By locating the transition state structure on the potential energy surface, chemists can gain insights into the energy barrier of a reaction and the geometry of the activated complex. libretexts.org
For instance, in the base-induced elimination of HBr from this compound to form cyclohexanone (B45756), computational methods can model the approach of the base, the breaking of the C-H and C-Br bonds, and the formation of the C=O double bond. umass.eduedubirdie.com This analysis can help to determine whether the reaction proceeds through an E1 or E2 mechanism and to identify the factors that influence the reaction rate. libretexts.org
Prediction and Validation of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can then be validated against experimental data. For this compound, methods like DFT can be used to calculate NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. arxiv.orgnih.gov
The prediction of NMR chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. youtube.com These predicted spectra can be invaluable for confirming the structure of the molecule and for assigning the peaks in experimentally obtained spectra.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Br | ~70 |
| C-OH | ~75 |
| CH₂ (adjacent to C-Br/C-OH) | ~35 |
| CH₂ (meta to C-Br/C-OH) | ~25 |
| CH₂ (para to C-Br/C-OH) | ~28 |
Note: These are hypothetical values. Actual predicted shifts would be calculated using specific computational protocols and would be compared to experimental data for validation.
Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR spectra, helping to assign specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch or the C-Br stretch.
Synthetic Applications and Derivatizations of 1 Bromocyclohexan 1 Ol
Role in the Synthesis of Complex Organic Molecules
The cyclohexane (B81311) ring is a fundamental structural motif present in numerous natural products and pharmaceutically active compounds. nih.gov The synthesis of highly substituted cyclohexane derivatives with precise stereochemical control is a significant objective in modern organic chemistry. nih.gov Compounds like 1-bromocyclohexan-1-ol, which possess multiple functional groups, are valuable starting materials for creating such complex structures.
The bifunctional nature of this compound makes it a potentially useful intermediate for introducing a quaternary center—a carbon atom bonded to four other non-hydrogen atoms. This is often a challenging step in the total synthesis of complex molecules. The tertiary alcohol can be used as a handle for directing reactions or can be eliminated to form an alkene, while the tertiary bromide can be substituted by various nucleophiles or participate in elimination or rearrangement reactions. For instance, it could theoretically serve as a precursor in cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity. 20.210.105
Table 1: Potential Reactions of this compound for Complex Molecule Synthesis
| Reaction Type | Reagents/Conditions | Potential Product(s) | Significance |
| Nucleophilic Substitution | Various Nucleophiles (e.g., R₂CuLi, KCN) | 1-Substituted-cyclohexan-1-ols | Introduction of diverse functional groups at a quaternary center. |
| Elimination | Strong Base (e.g., NaH, t-BuOK) | 1-Cyclohexen-1-ol, Cyclohexanone (B45756) | Formation of key intermediates for further elaboration. |
| Rearrangement | Lewis Acid or Protic Acid | Substituted Cyclopentyl Ketones | Ring contraction to form five-membered ring systems. |
Applications in the Synthesis of Cyclic Ethers and Other Functionalized Ring Systems
Halohydrins are well-known precursors for the synthesis of cyclic ethers, most notably epoxides, through an intramolecular Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent halide via an intramolecular SN2 reaction. youtube.com
In the case of isomers like trans-2-bromocyclohexan-1-ol, this reaction proceeds readily to form cyclohexene (B86901) oxide. However, for this compound, the alcohol and the bromine are attached to the same carbon. Consequently, a simple intramolecular Williamson ether synthesis to form a three-membered epoxide ring is not possible. Instead, treatment with a base would more likely lead to elimination or rearrangement reactions.
While direct cyclization to a simple ether is not feasible, the unique structure could potentially be exploited to synthesize more complex, strained ring systems under specific conditions, although such applications are not documented in the available literature.
Table 2: Intramolecular Williamson Ether Synthesis of a Cyclohexyl Halohydrin
| Starting Material | Reagent | Product | Mechanism |
| trans-2-Bromocyclohexan-1-ol | Base (e.g., NaOH) | Cyclohexene oxide | Intramolecular SN2 |
| This compound | Base (e.g., NaOH) | No cyclic ether formation expected | Elimination or rearrangement favored |
Utilization as a Precursor for Diverse Organic Building Blocks
Organic building blocks are relatively simple molecules that serve as foundational units for constructing larger, more complex compounds in fields like medicinal and materials chemistry. They are characterized by the presence of specific functional groups that allow for predictable and controlled reactions.
This compound can be considered a precursor to a variety of other functionalized cyclohexane building blocks. Its two functional groups can be modified sequentially or simultaneously to generate a range of derivatives. For example, the bromine atom, being a good leaving group, can be replaced by a wide array of nucleophiles to introduce new functionalities. Alternatively, elimination of hydrogen bromide (HBr) would yield valuable intermediates like cyclohexanone or 1-cyclohexen-1-ol, which are themselves versatile building blocks in organic synthesis.
Table 3: Potential Derivatizations of this compound into Other Building Blocks
| Reaction | Product | Building Block Type |
| Elimination of HBr | Cyclohexanone | Ketone |
| Elimination of H₂O | 1-Bromocyclohexene | Vinyl Halide |
| Substitution of Br with -CN | 1-Hydroxycyclohexanecarbonitrile | Cyanohydrin |
| Substitution of Br with -N₃ | 1-Azidocyclohexan-1-ol | Organic Azide |
Future Research Directions and Emerging Trends
Development of Novel and Environmentally Benign Synthetic Methodologies
The traditional synthesis of bromohydrins often involves reagents and conditions that are not environmentally friendly. Future research is increasingly focused on developing greener and more sustainable methods for the synthesis of 1-bromocyclohexan-1-ol.
One promising approach involves the use of alternative brominating agents that are safer and easier to handle than molecular bromine. For instance, tribromoisocyanuric acid has been shown to react with alkenes in the presence of nucleophilic solvents, including water, to produce bromohydrins with high regioselectivity and good yields. organic-chemistry.org Another innovative method utilizes a combination of Selectfluor and potassium bromide for the oxidative bromination of olefins, offering a different pathway to these valuable intermediates. organic-chemistry.org
Table 1: Comparison of Traditional and Novel Synthetic Methods for Bromohydrins
| Method | Reagents | Advantages | Disadvantages |
| Traditional | Alkene, Br₂, H₂O | High yields | Use of hazardous Br₂, potential for side reactions |
| Tribromoisocyanuric Acid | Alkene, Tribromoisocyanuric acid, H₂O/Acetone | High regioselectivity, safer handling | Stoichiometric use of reagent |
| Selectfluor/KBr | Alkene, Selectfluor, KBr | Oxidative bromination | Requires a fluorinating agent |
| Electrochemical | Alkene, NaBr, DMF | Green, oxidant-free, uses simple salts | Requires specialized electrochemical setup |
Exploration of Unconventional Reactivity Patterns and Selectivity
Beyond its traditional role as a precursor for epoxides and other derivatives, researchers are exploring unconventional reactivity patterns of this compound. A key area of interest is the electrochemical generation of reactive intermediates. For example, the electrochemical oxidation of bromide ions in the presence of dimethyl sulfoxide (B87167) (DMSO) can generate DMSO-stabilized bromine cations (Br⁺). nih.gov These can react with cyclohexene (B86901) to form an intermediate β-bromoalkoxysulfonium ion.
The subsequent reaction of this intermediate can be directed by the choice of base, leading to different products. The use of sodium methoxide (B1231860) can lead to the formation of cyclohexene oxide, while treatment with triethylamine (B128534) can yield α-bromocyclohexanone. nih.gov This ability to switch reaction pathways by simply changing the reagent opens up new avenues for the selective synthesis of diverse molecular scaffolds from a single precursor.
Integration with Flow Chemistry and Electroorganic Synthesis
The combination of flow chemistry and electroorganic synthesis offers a powerful platform for the safe, efficient, and scalable production of this compound and its derivatives. youtube.com Flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic or fast reactions. youtube.com
The electrochemical synthesis of halohydrins can be readily adapted to a flow system. beilstein-journals.org Such a setup would enable the continuous generation of the brominating species and its immediate reaction with cyclohexene, minimizing the handling of hazardous reagents and improving process safety. Furthermore, the integration of in-line purification techniques could lead to a fully automated and highly efficient manufacturing process for this compound. The development of such integrated systems is a key trend for the future of fine chemical synthesis.
Advanced Stereochemical Control in Derivatization Reactions
Achieving high levels of stereochemical control in reactions involving this compound is a critical goal for the synthesis of complex, biologically active molecules. Future research will likely focus on the development of new catalytic systems that can control the stereochemical outcome of derivatization reactions.
One of the most promising avenues is the use of biocatalysis. Bienzymatic cascade reactions, employing an ene-reductase and an alcohol dehydrogenase, have been successfully used for the stereoselective synthesis of chiral bromohydrins. acs.org This approach offers excellent enantioselectivity under mild reaction conditions.
Another strategy involves the stereoselective opening of a prochiral epoxide, such as cyclohexene oxide. The Sharpless asymmetric epoxidation can produce enantiomerically enriched cyclohexene oxide, which can then be opened by a bromide source under conditions that favor high regioselectivity, yielding an optically active this compound derivative. nih.gov The development of new and more efficient catalysts for these transformations will be a major focus of future research.
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Key Advantages |
| Biocatalysis | Use of enzymes (e.g., ene-reductases, alcohol dehydrogenases) to catalyze stereoselective reactions. acs.org | High enantioselectivity, mild reaction conditions. acs.org |
| Asymmetric Epoxidation/Ring Opening | Enantioselective epoxidation of cyclohexene followed by regioselective opening with a bromide nucleophile. nih.gov | Access to specific enantiomers, well-established methodology. nih.gov |
Computational Design of Catalytic Systems for Targeted Transformations of this compound
Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of this compound, computational studies can provide deep insights into reaction mechanisms and help in the rational design of new catalytic systems.
For instance, computational modeling can be used to understand the intricate details of reaction pathways, such as proton-coupled electron transfer (PCET) versus hydrogen atom transfer (HAT) or halogen abstraction (XA) mechanisms in reactions involving halo-compounds. nih.gov By understanding the energetic barriers and transition state geometries of different pathways, researchers can design catalysts that selectively favor a desired transformation.
Future research will likely see an increased use of computational methods to:
Predict the regioselectivity and stereoselectivity of reactions involving this compound.
Design novel catalysts with enhanced activity and selectivity for specific transformations.
Screen virtual libraries of potential catalysts to identify promising candidates for experimental validation.
The synergy between computational and experimental chemistry will be crucial in accelerating the discovery and development of new and innovative applications for this compound.
Q & A
Basic: How can researchers confirm the purity and structural identity of 1-Bromocyclohexan-1-OL following synthesis?
Methodological Answer:
- Analytical Techniques: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, with specific attention to bromine-induced deshielding in adjacent protons. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can verify purity by detecting residual solvents or byproducts .
- Reference Standards: Compare spectral data with literature values (e.g., PubChem or Reaxys entries) to validate structural assignments. For novel derivatives, provide full spectral interpretation in supplementary materials .
- Elemental Analysis: Quantify carbon, hydrogen, and bromine content to confirm empirical formula accuracy.
Advanced: What strategies resolve data discrepancies when characterizing this compound’s stereochemistry across analytical methods?
Methodological Answer:
- Multi-Technique Validation: Combine NMR nuclear Overhauser effect (NOE) experiments with X-ray crystallography to resolve axial vs. equatorial bromine orientation. For ambiguous cases, employ density functional theory (DFT) calculations to predict stable conformers .
- Dynamic Effects: Account for cyclohexane ring flipping in NMR analysis by variable-temperature studies to distinguish dynamic equilibria from static stereochemical assignments .
- Literature Cross-Check: Reconcile discrepancies by reviewing analogous bromocyclohexanol derivatives in databases like SciFinder, ensuring solvent and temperature conditions match cited studies .
Basic: What are the critical parameters to control during the synthesis of this compound to ensure high yield?
Methodological Answer:
- Reaction Conditions: Optimize bromination stoichiometry (e.g., N-bromosuccinimide or HBr) and solvent polarity. Polar aprotic solvents (e.g., DCM) favor electrophilic substitution, while excess bromine may lead to di-substitution .
- Temperature Control: Maintain 0–5°C to suppress side reactions like elimination or ring-opening.
- Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Table 1: Typical Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
| Brominating Agent | N-bromosuccinimide (1.1 eq) |
| Reaction Time | 4–6 hours |
Advanced: How can computational chemistry predict this compound’s reactivity in novel reaction environments?
Methodological Answer:
- Molecular Modeling: Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) for C-Br bonds, predicting susceptibility to nucleophilic substitution or elimination. Compare with experimental kinetics data .
- Solvent Effects: Apply continuum solvation models (e.g., COSMO-RS) to simulate solvent polarity’s impact on reaction pathways, such as SN1 vs. SN2 mechanisms .
- Transition State Analysis: Identify steric and electronic barriers to reactivity using DFT-based transition state optimization (e.g., IRC calculations) .
Basic: How should researchers document experimental procedures for reproducibility?
Methodological Answer:
- Detailed Protocols: Include exact molar ratios, solvent grades, and equipment specifications (e.g., NMR spectrometer frequency). For example, specify if reactions were conducted under anhydrous conditions using Schlenk lines .
- Supplementary Data: Provide raw NMR spectra, chromatograms, and crystallographic data (CIF files) in supporting information, adhering to journal guidelines for file formats .
Advanced: What methodologies address conflicting kinetic data in this compound’s hydrolysis studies?
Methodological Answer:
- Mechanistic Probes: Use isotopic labeling (e.g., D₂O or ¹⁸O) to track nucleophilic attack pathways. Monitor intermediates via stopped-flow UV-Vis spectroscopy .
- Statistical Analysis: Apply multivariate regression to deconvolute temperature, pH, and solvent effects on rate constants. Report confidence intervals for kinetic parameters .
- Error Source Identification: Validate spectrophotometric calibration curves and ensure pH meters are standardized to minimize instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
